molecular formula C9H14N2O B1467274 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol CAS No. 1566919-73-0

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1467274
CAS No.: 1566919-73-0
M. Wt: 166.22 g/mol
InChI Key: WBJDGGZIYWWCIY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-ol is a versatile pyrazole derivative designed for use as a key synthetic intermediate in pharmaceutical and medicinal chemistry research. Compounds featuring the cyclopropyl-pyrazole scaffold are of significant interest in drug discovery due to their potential for modulating biological activity and improving metabolic stability . The structural motif of a substituted pyrazol-5-ol is frequently explored in the synthesis of novel bioactive molecules, including investigations into new analgesics . As a building block, this compound can be utilized in various chemical transformations to create more complex molecular architectures. Its defined stereocenters and functional groups make it a valuable precursor for developing targeted screening libraries. Researchers employ this and related structures in hit-to-lead optimization campaigns, particularly in constructing heterocyclic compounds like 1,8-naphthyridines, which are known for their diverse biological profiles . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-cyclopropyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-9(12)5-8(10-11)7-3-4-7/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDGGZIYWWCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

  • The pyrazole ring is constructed by condensing an appropriate β-ketoester or β-ketonitrile precursor with hydrazine or substituted hydrazine salts under acidic or buffered conditions.
  • For example, condensation of alkyl 4,4,4-trifluoroacetoacetate with methyl hydrazine salts in an acidic medium (e.g., acetic acid/water mixture) at 25–100 °C yields pyrazol-5-ol derivatives, as demonstrated in related pyrazole syntheses.
  • The reaction conditions often include an acid catalyst (hydrochloric acid, sulfuric acid, trifluoroacetic acid) and solvents such as ethanol or methanol to facilitate ring closure.

Hydroxylation at the 5-Position

  • The 5-hydroxyl group is either retained from the β-ketoester precursor or introduced by selective oxidation/hydrolysis steps.
  • The hydroxylation step is sensitive and often requires mild conditions to prevent degradation of the pyrazole ring.

Representative Synthetic Procedure (Example)

Step Reagents & Conditions Description Yield (%)
1 Alkyl 4,4,4-trifluoroacetoacetate + methyl hydrazine sulfate, acetic acid/water, 85 °C, 24 h Condensation to form pyrazol-5-ol core ~63 (from related compound)
2 N-alkylation with isopropyl bromide, NaH, DMF, 0–25 °C Introduction of isopropyl group at N1 70–85 (typical for pyrazole alkylations)
3 Cyclopropanation or use of cyclopropyl-substituted precursor Introduction of cyclopropyl at C3 Variable (35–89 depending on method)

Reaction Optimization and Yields

  • The yields of each step depend heavily on reaction parameters such as temperature, solvent, catalyst, and reaction time.
  • For example, Buchwald–Hartwig coupling reactions used in related pyrazole syntheses show improved yields (up to 85%) when using XPhos ligand and lower temperatures (75 °C) to reduce side reactions.
  • Buffering agents like sodium acetate can be added to maintain pH between 2.5 and 8 during condensation, improving selectivity.

Comparative Analysis of Preparation Methods

Method Aspect Acidic Condensation Route Buchwald–Hartwig Coupling N-Alkylation Route
Starting Materials β-ketoesters + hydrazine salts Halogenated pyrazoles + amines Pyrazol-5-ol + alkyl halides
Reaction Conditions Acidic medium, 25–100 °C Pd catalyst, ligand, 75–100 °C Base (NaH), polar solvents, RT to 25 °C
Advantages Simple, scalable High selectivity, functional group tolerance Straightforward, high yields
Disadvantages Possible side products, longer reaction time Requires expensive catalysts Limited to suitable alkyl halides
Typical Yields 60–70% 70–85% 70–85%

Notes on Purification and Characterization

  • After synthesis, the product is typically purified by extraction with organic solvents (ethyl acetate), washing with water and brine, and evaporation of volatiles.
  • Further purification may involve recrystallization from hexane or other solvents.
  • Characterization is done via NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol has a wide range of scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Key Observations :

Cyclopropyl vs. Cyclobutyl : The cyclopropyl group introduces significant angle strain (60° bond angles), which may enhance reactivity compared to the less-strained cyclobutyl analog .

Isopropyl vs.

Phenyl Group Effects : The phenyl analog’s aromatic substituent enables π-π stacking interactions, which are absent in the alicyclic cyclopropyl/cyclobutyl analogs. This could enhance binding affinity in biological targets .

Stability and Reactivity

  • Cyclopropyl Strain: The cyclopropyl group’s inherent strain may render the compound more reactive, particularly in ring-opening reactions or under acidic/basic conditions.
  • Hydroxyl Group : The hydroxyl at position 5 in all three compounds facilitates hydrogen bonding, but steric shielding from the isopropyl group in the cyclopropyl/cyclobutyl analogs may reduce its acidity compared to the phenyl analog .

Biological Activity

3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by relevant case studies, data tables, and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound features a pyrazole ring with cyclopropyl and isopropyl substituents, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard methods, showing promising results.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer (MCF7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were calculated as follows:

Cell Line IC50 (µM)
MCF715.2
A54920.5

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6).

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors linked to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Antimicrobial Study : A model using infected mice demonstrated that treatment with the compound led to a significant reduction in bacterial load compared to untreated controls.
  • Cancer Cell Line Study : Treatment of MCF7 cells with varying concentrations of the compound resulted in dose-dependent cytotoxicity, confirming its potential as an anticancer agent.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound reduced swelling significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves introducing the cyclopropyl group via [3+2] cycloaddition or alkylation reactions. For example, Kumar et al. (2017) optimized pyrazole derivatives using arylaldehydes and ketones under reflux with catalysts like ionic liquids (e.g., [Sipmim]HSO4) . Purification via recrystallization (methanol or ethanol) is critical to isolate the target compound .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry .
  • NMR/IR spectroscopy : Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm in 1^1H NMR) and hydroxyl groups (broad peak ~5–6 ppm). IR confirms O-H stretches (~3200–3500 cm1^{-1}) .
  • HPLC/GC-MS : Assess purity (>95%) and verify molecular weight .

Q. How should researchers handle safety and stability considerations during synthesis?

  • Methodology : Follow protocols for pyrazole derivatives, such as using inert atmospheres (N2_2) to prevent oxidation. Stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are advised .

Advanced Research Questions

Q. How can substituents (e.g., cyclopropyl, isopropyl) influence the compound’s bioactivity, and what computational tools validate these effects?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., fluorophenyl in ) using in vitro assays (e.g., MTT for cytotoxicity) .
  • Computational modeling : Density functional theory (DFT) calculates electronic effects (e.g., Hammett σ values) . Molecular docking predicts binding affinities to target proteins .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .
  • Cross-validation : Compare results with structurally related compounds (e.g., 5-hydroxy-1-methylpyrazole analogs) .

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques characterize chiral centers?

  • Methodology :

  • Chiral catalysts : Employ asymmetric synthesis with catalysts like BINOL-derived phosphoric acids.
  • Chiral HPLC/XRD : Resolve enantiomers and confirm absolute configuration via X-ray diffraction (e.g., as in ) .

Q. What advanced methods optimize the compound’s thermodynamic stability for long-term storage?

  • Methodology :

  • Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .
  • Lyophilization : Improve shelf life by removing solvents and storing under argon .

Q. How do electronic effects of the cyclopropyl group impact reaction kinetics in further functionalization?

  • Methodology :

  • Kinetic studies : Use stopped-flow spectroscopy to monitor ring-opening reactions.
  • Electrochemical analysis : Cyclic voltammetry reveals redox behavior influenced by cyclopropyl strain .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 2
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3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol

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